molecular formula C6H3Br2N3 B566838 2,8-Dibromo-[1,2,4]triazolo[1,5-a]pyridine CAS No. 1257705-07-9

2,8-Dibromo-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B566838
CAS No.: 1257705-07-9
M. Wt: 276.919
InChI Key: LSTOPRBLSYPTFQ-UHFFFAOYSA-N
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Description

2,8-Dibromo-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of two bromine atoms at the 2nd and 8th positions of the triazolo[1,5-a]pyridine ring system. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Dibromo-[1,2,4]triazolo[1,5-a]pyridine can be achieved through several methods. One common approach involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), or manganese dioxide (MnO2) . Another method includes the use of enaminonitriles and benzohydrazides under microwave irradiation, which provides a catalyst-free and eco-friendly synthesis route .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,8-Dibromo-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazolopyridines, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

2,8-Dibromo-[1,2,4]triazolo[1,5-a]pyridine has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

  • 2,7-Dibromo-[1,2,4]triazolo[1,5-a]pyridine
  • 8-Bromo-[1,2,4]triazolo[1,5-a]pyridine
  • 1,2,4-Triazolo[1,5-a]pyrimidines

Comparison: 2,8-Dibromo-[1,2,4]triazolo[1,5-a]pyridine is unique due to the specific positioning of the bromine atoms, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacological profiles and applications, making it a valuable molecule for further research and development .

Biological Activity

2,8-Dibromo-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. Characterized by the presence of bromine atoms at the 2nd and 8th positions of the triazolo ring, this compound belongs to the broader class of triazolopyridines, which are known for their diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and applications in various fields.

  • Molecular Formula : C_7H_4Br_2N_4
  • Molar Mass : Approximately 276.92 g/mol
  • Structural Features : The unique dibromination pattern enhances its reactivity and potential biological activity compared to other derivatives.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • RORγt Inverse Agonism : Similar compounds have been identified as inverse agonists of RORγt (Retinoic acid receptor-related orphan receptor gamma), which plays a crucial role in immune response modulation.
  • JAK Inhibition : The compound may act as an inhibitor of Janus kinases (JAKs), which are involved in various signaling pathways including the JAK-STAT pathway. This inhibition could have implications for treating inflammatory diseases and cancers.

Antimicrobial Activity

Research indicates that triazolo-pyridines can exhibit significant antimicrobial properties:

  • Antibacterial Properties : Studies have shown that compounds within this class can inhibit bacterial growth effectively.
  • Antifungal Activity : The compound has demonstrated antifungal properties against various fungal strains .

Anticancer Potential

The anticancer activity of this compound has been explored through its effects on cell signaling pathways:

  • ERK Signaling Pathway : Similar triazolo derivatives have shown to suppress the ERK signaling pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells .
  • Case Studies : In vitro studies have indicated that modifications in the structure of triazolo compounds can enhance their anticancer efficacy by altering their interaction with cellular targets.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialExhibits antibacterial and antifungal properties
AnticancerSuppresses ERK signaling; induces apoptosis
JAK InhibitionPotential inhibitor of JAK pathways
RORγt Inverse AgonismModulates immune responses

Detailed Research Findings

In a study examining structure-activity relationships (SAR) among triazolo derivatives, it was found that the presence of bromine at specific positions significantly influenced biological activity. For instance:

  • Compound Variants : Variants with different bromination patterns exhibited varying levels of potency against cancer cells and bacterial strains.
  • Micromolar Activity : Some derivatives demonstrated micromolar activity against specific cancer cell lines, suggesting that further optimization could yield more potent agents .

Applications in Medicinal Chemistry

The compound is being investigated for its potential use in drug development:

  • Drug Development : It serves as a precursor for synthesizing novel bioactive molecules with enhanced pharmacological profiles.
  • Material Science : Beyond medicinal applications, it is also utilized in developing advanced materials such as organic light-emitting diodes (OLEDs) due to its unique chemical properties .

Properties

IUPAC Name

2,8-dibromo-[1,2,4]triazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2N3/c7-4-2-1-3-11-5(4)9-6(8)10-11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSTOPRBLSYPTFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC(=N2)Br)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2,8-Dibromo-[1,2,4]triazolo[1,5-a]pyridine was prepared from 8-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine (0.50 g, 2.3 mmol) with copper(II) bromide (0.140 g, 0.627 mmol) and 48% aqueous hydrobromic acid (5 mL, 40 mmol) in a manner analogous to Step 68a. the reaction product was isolated as a pale yellow solid (0.55 g, 85%). MP=150-151° C. 1H NMR (400 MHz, (D3C)2SO, δ, ppm): 8.99 (d, J=6.7 Hz, 1H), 8.08 (d, J=7.7 Hz, 1H), 7.20 (t, J=7.4 Hz, 1H). MS=276, 278, 280 (MH)+.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
copper(II) bromide
Quantity
0.14 g
Type
catalyst
Reaction Step One

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